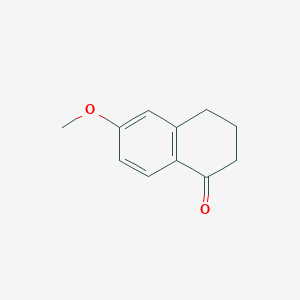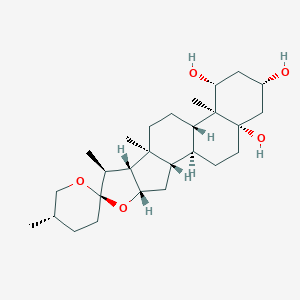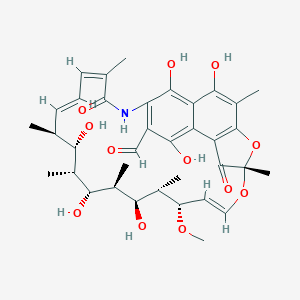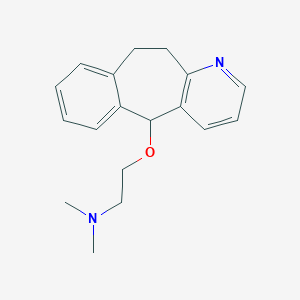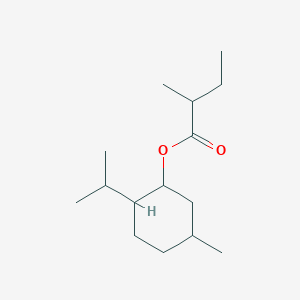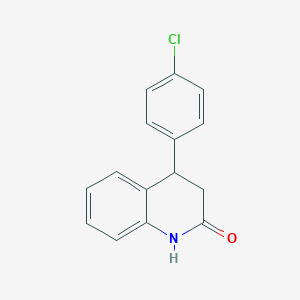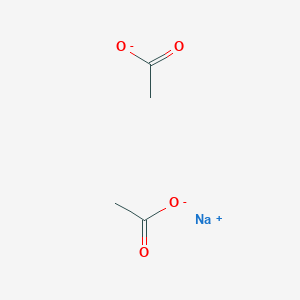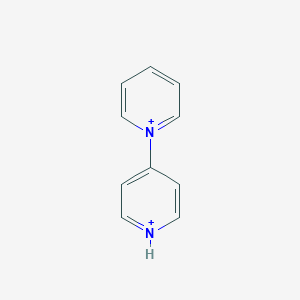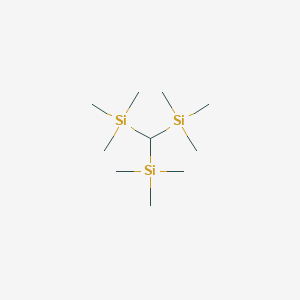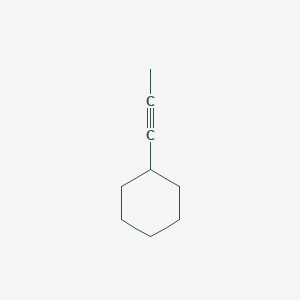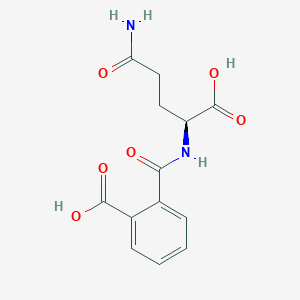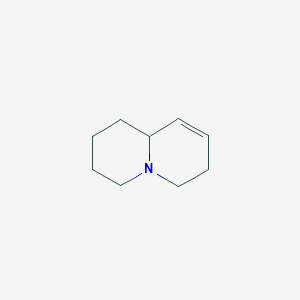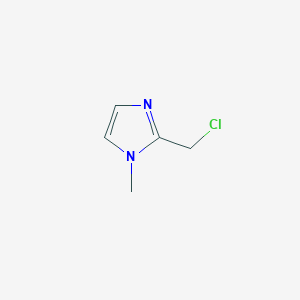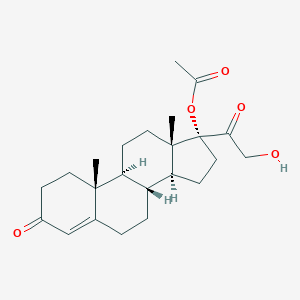
Cortexolone 17-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortexolone 17-acetate (CB-03-01) is a synthetic derivative of the natural hormone cortisol. It has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis.
Mécanisme D'action
Cortexolone 17-acetate exerts its effects by binding to the glucocorticoid receptor (GR), which is present in various tissues throughout the body. Upon binding, Cortexolone 17-acetate modulates the expression of various genes involved in inflammation and androgen signaling pathways. This leads to a reduction in inflammation and androgenic activity, which are key factors in the development of acne, androgenetic alopecia, and seborrheic dermatitis.
Effets Biochimiques Et Physiologiques
Cortexolone 17-acetate has been shown to have anti-inflammatory and anti-androgenic effects in vitro and in vivo. In vitro studies have demonstrated that Cortexolone 17-acetate inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in human keratinocytes. In addition, Cortexolone 17-acetate has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), which is a key factor in the development of androgenetic alopecia.
Avantages Et Limitations Des Expériences En Laboratoire
Cortexolone 17-acetate has several advantages for lab experiments. It is a synthetic derivative of cortisol, which is a well-studied hormone with known physiological effects. Cortexolone 17-acetate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using Cortexolone 17-acetate in lab experiments. For example, it may not fully mimic the effects of endogenous cortisol, and its effects may vary depending on the experimental conditions and cell types used.
Orientations Futures
There are several future directions for research on Cortexolone 17-acetate. One area of interest is its potential therapeutic applications in other diseases, such as psoriasis and atopic dermatitis. Another area of interest is its potential as a topical treatment for acne and androgenetic alopecia. Additionally, further studies are needed to fully elucidate the mechanism of action of Cortexolone 17-acetate and to identify its potential side effects and toxicities.
Conclusion:
In conclusion, Cortexolone 17-acetate is a synthetic derivative of cortisol that has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It exerts its effects by binding to the glucocorticoid receptor and modulating the expression of various genes involved in inflammation and androgen signaling pathways. While there are limitations to using Cortexolone 17-acetate in lab experiments, it has several advantages and shows promising results for future therapeutic applications.
Méthodes De Synthèse
Cortexolone 17-acetate is synthesized from dehydroepiandrosterone (DHEA), a steroid hormone produced by the adrenal gland. The synthesis involves the conversion of DHEA to 17-hydroxyprogesterone, which is then converted to Cortexolone 17-acetate through a series of chemical reactions. The final product is a white crystalline powder with a molecular weight of 402.53 g/mol.
Applications De Recherche Scientifique
Cortexolone 17-acetate has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It has also been investigated for its anti-inflammatory and anti-androgenic properties. In vitro and in vivo studies have shown promising results, indicating that Cortexolone 17-acetate could be a potential treatment option for these diseases.
Propriétés
Numéro CAS |
19357-45-0 |
|---|---|
Nom du produit |
Cortexolone 17-acetate |
Formule moléculaire |
C23H32O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
Clé InChI |
MNQKQGFLLDOCEI-JZTHCNPZSA-N |
SMILES isomérique |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
SMILES canonique |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Autres numéros CAS |
19357-45-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



